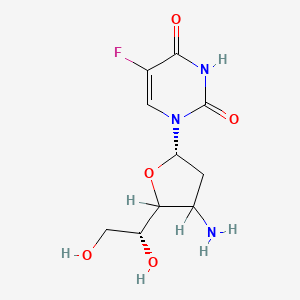
5-Amino-5-phenylhydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-5-phenylhydantoin is a heterocyclic organic compound with the molecular formula C9H9N3O2 It is a derivative of hydantoin, characterized by the presence of an amino group and a phenyl group attached to the hydantoin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5-phenylhydantoin typically involves the reaction of phenylhydantoin with ammonia or an amine under controlled conditions. One common method includes the following steps:
Starting Material: Phenylhydantoin.
Reagent: Ammonia or an amine.
Conditions: The reaction is usually carried out in a solvent such as ethanol or water, at elevated temperatures (around 100-150°C) and under pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 5-oxo-5-phenylhydantoin.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated hydantoin derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-5-phenylhydantoin has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-5-phenylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
5-Phenylhydantoin: Lacks the amino group, making it less reactive in certain chemical reactions.
5-Methyl-5-phenylhydantoin: Contains a methyl group instead of an amino group, altering its chemical and biological properties.
5,5-Diphenylhydantoin: Contains two phenyl groups, significantly different in terms of steric and electronic effects.
Uniqueness: 5-Amino-5-phenylhydantoin is unique due to the presence of both an amino group and a phenyl group, which confer distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
125650-43-3 |
|---|---|
Molekularformel |
C9H9N3O2 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
5-amino-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,10H2,(H2,11,12,13,14) |
InChI-Schlüssel |
PEMKZGHYEANTAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
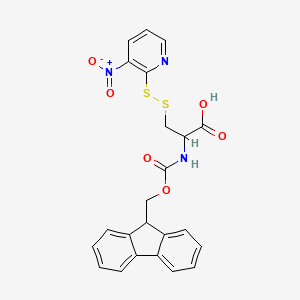
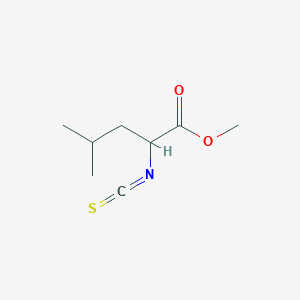
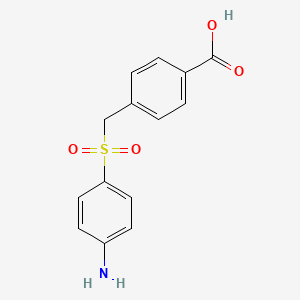
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)
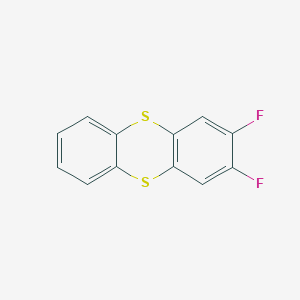
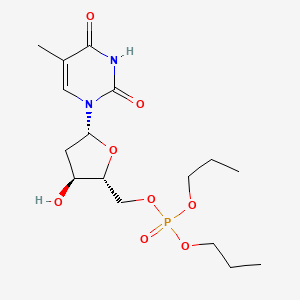
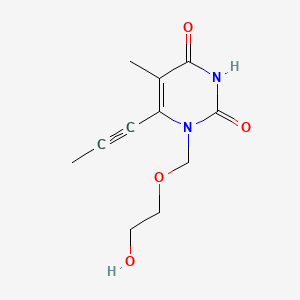
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)

